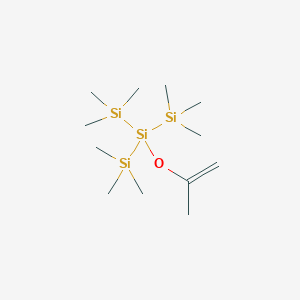
Isopropenyloxytris(trimethylsilyl)silane
Übersicht
Beschreibung
Synthesis Analysis
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .Molecular Structure Analysis
The molecular formula of Isopropenyloxytris(trimethylsilyl)silane is C12H32OSi4. A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule .Chemical Reactions Analysis
Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .Physical And Chemical Properties Analysis
The initial boiling point and boiling range of Isopropenyloxytris(trimethylsilyl)silane is 87 °C . The flash point is -11 °C - closed cup .Wissenschaftliche Forschungsanwendungen
Radical-Based Reducing Agent
Isopropenyloxytris(trimethylsilyl)silane: is widely used as a radical-based reducing agent in organic chemistry. It facilitates the reduction of various functional groups under mild conditions, maintaining excellent yields and high chemo-, regio-, and stereoselectivity . This reagent generates (TMS)3Si• radicals that initiate chain reactions for the reduction process, leading to the formation of site-specific radicals and the desired reduced products .
Hydrosilylation Reactions
In the realm of hydrosilylation, Isopropenyloxytris(trimethylsilyl)silane plays a crucial role. It is employed to add silicon across unsaturated organic compounds, such as alkenes and alkynes, which is a fundamental step in synthesizing various organosilicon compounds . This process is pivotal for creating materials with desirable properties like increased thermal stability and improved mechanical strength.
Photopolymerization Initiator
The compound is instrumental in photopolymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides . It acts as an initiator that can be activated by light, leading to the formation of polymers with specific characteristics suitable for advanced material applications.
Sequential Radical Reactions
Isopropenyloxytris(trimethylsilyl)silane: is also a mediator for sequential radical reactions. It allows for the construction of complex molecular architectures by enabling multiple radical reactions to occur in a sequence. This is particularly useful in the synthesis of intricate organic molecules with potential applications in pharmaceuticals and agrochemicals .
Silane Coupling Agent
This compound serves as a silane coupling agent, which is essential for improving the adhesion between organic and inorganic materials . It is used in coatings, adhesives, and composite materials to enhance the bond strength and durability of the interface.
Hydrophobing Agent
As a hydrophobing agent, Isopropenyloxytris(trimethylsilyl)silane imparts water-repellent properties to surfaces . This application is significant in creating protective coatings that prevent water absorption, thereby increasing the lifespan and performance of various materials.
Wirkmechanismus
Target of Action
Isopropenyloxytris(trimethylsilyl)silane is primarily used as a radical-based reagent in organic chemistry . It targets various functional groups in organic substrates, enabling their modification and transformation .
Mode of Action
Isopropenyloxytris(trimethylsilyl)silane operates through a radical mechanism. Initially, trimethylsilyl radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of these radicals via a reactive intermediate or a transition state. A site-specific radical is generated, which then reacts with Isopropenyloxytris(trimethylsilyl)silane and gives the reduced product .
Biochemical Pathways
The biochemical pathways affected by Isopropenyloxytris(trimethylsilyl)silane are largely dependent on the specific organic substrate it interacts with. It has been used in radical reductions, hydrosilylation, and consecutive radical reactions . The exact pathways and their downstream effects would vary based on the specific reaction context.
Result of Action
The result of Isopropenyloxytris(trimethylsilyl)silane’s action is the reduction of functional groups in organic substrates, leading to their modification and transformation . This can result in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .
Safety and Hazards
Isopropenyloxytris(trimethylsilyl)silane is considered hazardous. It is classified as a flammable liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Recent applications of tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry have been reviewed . Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation, and consecutive radical reactions are given . The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Eigenschaften
IUPAC Name |
trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMOJBNTFYAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32OSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861869-12-7 | |
| Record name | Isopropenyloxytris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




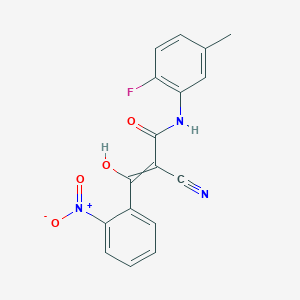
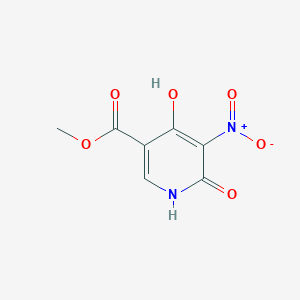
![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)
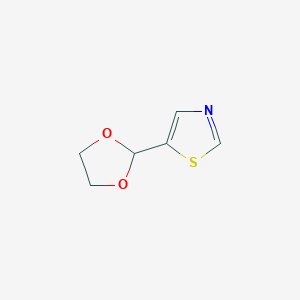
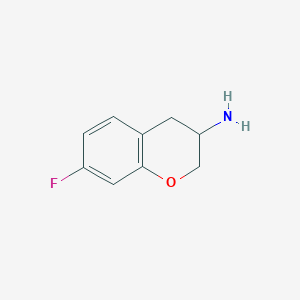
![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)